molecular formula C25H18ClFN4OS B11497330 4-(4-chlorophenyl)-3-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-6-fluoroquinolin-2-ol

4-(4-chlorophenyl)-3-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-6-fluoroquinolin-2-ol

Cat. No.: B11497330
M. Wt: 477.0 g/mol
InChI Key: PBTDNGWMIICBQL-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-3-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-6-fluoroquinolin-2-ol is a complex organic compound that belongs to the class of quinolines This compound is characterized by its unique structure, which includes a quinoline core, a chlorophenyl group, a triazole ring, and a fluoro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-3-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-6-fluoroquinolin-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of a Lewis acid catalyst.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the quinoline core.

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Sulfur Introduction: The sulfanyl group can be introduced through a thiolation reaction, where a suitable thiol reacts with the triazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-3-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-6-fluoroquinolin-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

4-(4-chlorophenyl)-3-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-6-fluoroquinolin-2-ol has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.

    Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.

    Industrial Applications: It is utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-3-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-6-fluoroquinolin-2-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as kinases and proteases, inhibiting their activity and leading to therapeutic effects.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-chlorophenyl)-3-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-6-fluoroquinolin-2-ol
  • **4-(4-chlorophenyl)-3-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-6-chloroquinolin-2-ol
  • **4-(4-bromophenyl)-3-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-6-fluoroquinolin-2-ol

Uniqueness

4-(4-chlorophenyl)-3-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-6-fluoroquinolin-2-ol stands out due to its unique combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H18ClFN4OS

Molecular Weight

477.0 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-6-fluoro-1H-quinolin-2-one

InChI

InChI=1S/C25H18ClFN4OS/c1-2-31-23(16-6-4-3-5-7-16)29-30-25(31)33-22-21(15-8-10-17(26)11-9-15)19-14-18(27)12-13-20(19)28-24(22)32/h3-14H,2H2,1H3,(H,28,32)

InChI Key

PBTDNGWMIICBQL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SC2=C(C3=C(C=CC(=C3)F)NC2=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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